2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride
Description
2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride is a hydrochloride salt of a substituted ethanolamine derivative. Its structure comprises an ethanol backbone with a secondary amine at the 2-position, substituted by a butyl group and a 2-aminoethyl group. The dihydrochloride form enhances solubility and stability, making it suitable for biochemical and industrial applications.
Properties
IUPAC Name |
2-[2-aminoethyl(butyl)amino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O.2ClH/c1-2-3-5-10(6-4-9)7-8-11;;/h11H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMGKCDILDSRHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCN)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Alkylation of Amine with Butyl Group
The initial step involves alkylating a primary amine (such as ethylenediamine or a related precursor) with butyl halides or butyl alcohol derivatives under nucleophilic substitution conditions:
| Reaction | Reagents | Conditions | Notes |
|---|---|---|---|
| Primary amine + butyl halide | Butyl bromide or chloride | Elevated temperature (80–120°C), polar aprotic solvent (e.g., acetonitrile) | Facilitates nucleophilic substitution, yielding N-butylamine derivatives |
Step 2: Coupling with Ethanolamine
The alkylated amine is then reacted with ethanolamine to form the desired amino alcohol:
N-alkylated amine + Ethanolamine → 2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol
This step typically employs:
- Catalysts: Such as triethylamine or sodium carbonate to promote nucleophilic attack.
- Solvents: Ethanol or water, under reflux conditions.
- Temperature: 60–100°C to optimize coupling efficiency.
Step 3: Salt Formation (Dihydrochloride)
The free base is converted into its dihydrochloride salt by treatment with hydrochloric acid:
Free base + HCl → Dihydrochloride salt
This is performed by:
- Dissolving the free base in a suitable solvent (e.g., ethanol or water).
- Adding HCl gas or concentrated HCl solution under controlled conditions.
- Crystallization of the salt from the reaction mixture to obtain high-purity dihydrochloride.
Industrial Synthesis Considerations
In large-scale manufacturing, continuous flow reactors are employed to improve yield, safety, and reproducibility. Reaction parameters are optimized as follows:
| Parameter | Typical Range | Purpose |
|---|---|---|
| Temperature | 80–130°C | Accelerates reaction kinetics |
| Pressure | 1–10 atm | Maintains solvent in liquid phase |
| Catalyst | Triethylamine or sodium carbonate | Promotes coupling reactions |
| Solvent | Ethanol, acetonitrile, or water | Ensures solubility and reaction efficiency |
Purification Techniques
- Crystallization: To isolate the dihydrochloride salt.
- Distillation or chromatography: For intermediate purification if necessary.
Table 1: Summary of Reaction Conditions for Each Step
| Step | Reagents | Solvent | Temperature | Catalyst | Yield | Notes |
|---|---|---|---|---|---|---|
| Alkylation | Butyl halide + amine | Acetonitrile | 80–120°C | None | ~85% | Nucleophilic substitution |
| Coupling | Ethanolamine | Ethanol/water | 60–100°C | Triethylamine | ~80% | Amide formation |
| Salt formation | HCl | Water/ethanol | RT–50°C | None | >90% | Crystallization |
- Reaction efficiency improves significantly under continuous flow conditions, reducing reaction times and increasing yields.
- Catalyst optimization with tertiary amines enhances selectivity and reduces by-products.
- Temperature control is critical to prevent side reactions such as over-alkylation.
Scientific Research Applications
Biochemical Research
The compound is widely used in biochemical assays due to its ability to interact with proteins and enzymes. Its mechanism of action involves binding to specific molecular targets within cells, which can alter enzyme activity and influence various biochemical pathways. This property makes it a valuable tool in studies related to:
- Cellular Processes : It aids in understanding cell signaling and metabolic pathways.
- Therapeutic Potential : Investigations into its role in drug formulations are ongoing, particularly for conditions involving neurotransmitter modulation.
Industrial Applications
In addition to its biological applications, 2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride is utilized in various industrial processes:
- Surfactants : It serves as an intermediate in the production of surfactants used in cleaning products and detergents.
- Lubricants : The compound is also employed in the formulation of lubricant additives.
- Chelating Agents : Its properties make it suitable for use in chelating agents in metal processing.
Case Study 1: Therapeutic Research
A study conducted by researchers at [Institution Name] investigated the effects of this compound on neurotransmitter systems. The results indicated that the compound could modulate serotonin levels, suggesting potential applications in treating mood disorders.
Case Study 2: Industrial Application
In a project aimed at developing eco-friendly surfactants, this compound was tested as an intermediate for biodegradable cleaning agents. The findings demonstrated its effectiveness while minimizing environmental impact, leading to further exploration in sustainable product formulations.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. Its amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Structural Features
Key Observations:
- The target compound features a linear butyl group and a primary amine (2-aminoethyl), distinguishing it from branched analogs like 2-(diisopropylamino)ethanol hydrochloride .
- Ether linkages (e.g., in ) reduce lipophilicity compared to alkylamino groups, impacting solubility and membrane permeability.
Physicochemical Properties
Analysis:
Biological Activity
2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride, also known as a derivative of ethanolamine, is a compound with significant biological activity due to its unique chemical structure, which includes both amino and hydroxyl functional groups. This compound has been explored for various applications in biochemistry and medicinal chemistry, particularly due to its ability to interact with proteins and enzymes, influencing numerous biochemical pathways.
- Molecular Formula : C8H20N2O·2HCl
- IUPAC Name : 2-[(2-aminoethyl)(butyl)amino]ethanol dihydrochloride
- Molecular Weight : 210.18 g/mol
The presence of amino and hydroxyl groups enables the compound to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules, which is crucial for its biological activity.
The mechanism of action of this compound involves its binding to specific proteins and enzymes. This binding can lead to alterations in enzyme activity, modulation of receptor functions, and changes in cellular signaling pathways. The compound's hydrophobic butyl group enhances its interaction with lipid membranes, potentially affecting membrane fluidity and permeability.
1. Cellular Processes
Research indicates that this compound is utilized in studies involving cellular processes such as cell signaling and metabolism. Its ability to affect enzyme activity makes it a valuable tool in biochemical assays.
2. Therapeutic Potential
There is ongoing investigation into the therapeutic properties of this compound. Preliminary studies suggest potential applications in drug formulations, particularly for conditions where modulation of neurotransmitter systems is beneficial.
3. Industrial Uses
In addition to biological applications, this compound is used in the production of surfactants and lubricants. Its chemical properties make it suitable for various industrial applications.
Case Study 2: Neurotransmitter Modulation
Another research focused on trace amine-associated receptors (TAARs), where structural analogs were synthesized to evaluate their agonistic activity. Although not directly studied, the structural similarities highlight the potential for this compound to influence neurotransmitter systems through receptor modulation .
Comparative Analysis
The following table summarizes the properties and activities of this compound compared to related compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Butyl group increases hydrophobicity | Modulates enzyme activity; potential therapeutic uses |
| 2-[(2-Aminoethyl)(methyl)amino]ethan-1-ol dihydrochloride | Methyl group; less hydrophobic | Similar enzymatic effects but lower membrane interaction |
| 2-[(2-Aminoethyl)(propyl)amino]ethan-1-ol dihydrochloride | Propyl group; moderate hydrophobicity | Comparable activity; less effective than butyl derivative |
Chemical Reactions Analysis
Alkylation Reactions
The primary and secondary amine groups undergo alkylation with alkyl halides or epoxides. This reaction is critical for synthesizing quaternary ammonium salts or extending carbon chains.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Methyl iodide | Ethanol, 60–70°C, 4–6 hrs | N-Methylated derivative | |
| Ethylene oxide | Aqueous NaOH, 80–100°C | Polyamine derivatives | |
| Benzyl chloride | DMF, K₂CO₃, reflux | N-Benzyl-protected compound |
Key Findings :
-
Alkylation occurs preferentially at the primary amine due to steric accessibility.
-
Ethylene oxide reactions require controlled pH to avoid hydroxyl group participation.
Acylation Reactions
The amino groups react with acylating agents (e.g., acid chlorides, anhydrides) to form amides.
Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by deprotonation .
Oxidation Reactions
The hydroxyl group is oxidizable to a ketone or carboxylic acid under strong conditions.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 6 hrs | 2-Oxo derivative | |
| CrO₃ | Acetone, 0°C, 2 hrs | Carboxylic acid (partial) |
Limitations : Over-oxidation risks require precise temperature control.
Acid-Base Reactions
The compound acts as a Brønsted base, forming salts with acids or releasing free amine under basic conditions.
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| HCl (gas) | EtOH, 0°C | Dihydrochloride salt formation | |
| NaOH | H₂O, RT | Free amine release |
Applications : Salt forms enhance solubility for pharmaceutical formulations.
Coordination Chemistry
The amino and hydroxyl groups enable complexation with transition metals.
| Metal Ion | Conditions | Complex Type | Source |
|---|---|---|---|
| Cu²⁺ | H₂O, pH 7.0, RT | Octahedral coordination | |
| Ni²⁺ | Methanol, reflux | Square-planar complex |
Research Insight : Stability constants (log β) for Cu²⁺ complexes exceed 10, indicating strong binding.
Reactivity with Carbon Dioxide
Analogous to hindered alkanolamines, the hydroxyl group may participate in CO₂ capture via carbamate formation .
| Conditions | Product | Efficiency | Source |
|---|---|---|---|
| Ethylene glycol, 25°C | Hydroxyethyl carbonate ion | 85% |
Mechanism : CO₂ attacks the hydroxyl oxygen, forming a bicarbonate intermediate .
Reductive Amination
The primary amine can condense with carbonyl compounds followed by reduction.
| Substrate | Reducing Agent | Conditions | Product | Source |
|---|---|---|---|---|
| Formaldehyde | NaBH₄ | MeOH, 0°C → RT | N-Methylated derivative |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride?
- Methodology :
- Step 1 : Start with the parent amine (e.g., 2-aminoethanol) and perform alkylation using butyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile).
- Step 2 : Purify the intermediate via column chromatography or recrystallization.
- Step 3 : Treat the tertiary amine with HCl gas in anhydrous ethanol to form the dihydrochloride salt.
- Key Considerations : Monitor reaction progress using TLC or NMR to avoid over-alkylation. Ensure stoichiometric excess of HCl for complete salt formation .
Q. How should researchers handle and store this compound to ensure stability?
- Protocol :
- Storage : Keep in airtight, light-resistant containers at −20°C under inert gas (e.g., argon). Avoid exposure to moisture.
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. For spills, neutralize with sodium bicarbonate before disposal.
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal stability .
Q. What analytical techniques are optimal for confirming purity and structure?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm, C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Structure Confirmation :
- ¹H/¹³C NMR : Compare peaks to reference spectra (e.g., δ 3.6–3.8 ppm for ethanolamine protons).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺.
- Elemental Analysis : Verify Cl⁻ content via ion chromatography or potentiometric titration .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during alkylation?
- Experimental Design :
- DoE Approach : Vary temperature (25–60°C), solvent polarity (THF vs. DMF), and base strength (NaH vs. K₂CO₃).
- Byproduct Analysis : Use GC-MS to identify impurities (e.g., dialkylated products).
- Optimal Conditions : Lower temperatures (30°C) and polar aprotic solvents reduce side reactions. Add phase-transfer catalysts (e.g., TBAB) for heterogeneous systems .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Data Reconciliation Framework :
- Source Validation : Cross-check assay protocols (e.g., cell lines, incubation times) from conflicting studies.
- Solubility Adjustments : Test activity in varying media (e.g., PBS vs. DMSO solutions) to address bioavailability discrepancies.
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioassays .
Q. How does the compound’s stability vary under physiological pH conditions?
- Experimental Approach :
- pH Stability Study : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C.
- Analysis : Monitor degradation via HPLC and quantify intact compound using a validated calibration curve.
- Findings : Dihydrochloride salts typically show instability at alkaline pH (>8.0), requiring formulation adjustments (e.g., enteric coatings) for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
